N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds. One common method includes the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to yield 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated compounds to produce the desired pyrazolopyrimidine .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles, such as ultrasound-assisted synthesis in aqueous media. This approach not only enhances the yield but also reduces the reaction time and avoids harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of specific enzymes and signaling pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interfere with cell signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A pyrazolo[1,5-a]pyrimidine derivative used as a sedative-hypnotic agent.
Indiplon: Another sedative-hypnotic agent with a similar structure.
Ocinaplon: A compound with anxiolytic properties.
Uniqueness
N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of methoxy, phenyl, and propyl groups contributes to its unique pharmacological profile .
Properties
Molecular Formula |
C23H24N4O |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H24N4O/c1-4-8-19-15-21(24-18-11-13-20(28-3)14-12-18)27-23(25-19)22(16(2)26-27)17-9-6-5-7-10-17/h5-7,9-15,24H,4,8H2,1-3H3 |
InChI Key |
CPRFCKIKAQWUGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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